N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a thiophene ring, substituted at position 1 with a phenyl group, position 3 with a methyl group, and position 5 with a carboxamide-linked 2,3-dihydro-1,4-benzodioxin moiety. This structure combines sulfur-containing heterocycles (thiophene) with an electron-rich benzodioxin group, which may enhance π-π interactions and metabolic stability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-16-12-19(28-21(16)24(23-13)15-5-3-2-4-6-15)20(25)22-14-7-8-17-18(11-14)27-10-9-26-17/h2-8,11-12H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGMLBFUYUATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease. These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that oprea1_237793 might interact with its targets (possibly cholinesterase enzymes) and inhibit their activity. This inhibition could result in changes in the nerve signal transmission, affecting the progression of diseases like Alzheimer’s.
Biochemical Pathways
This pathway is involved in many physiological functions, including memory and learning processes, and is often disrupted in Alzheimer’s disease.
Pharmacokinetics
It’s known that similar compounds, when administered orally, are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces. These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the systemic circulation and thus, its efficacy.
Result of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This suggests that Oprea1_237793 might have a similar effect, potentially slowing the progression of Alzheimer’s disease by modulating cholinergic signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The thieno[2,3-c]pyrazole core distinguishes the target compound from analogs with pyrano[2,3-c]pyrazole (e.g., ) or pyrrolidine (e.g., ) backbones. Key differences include:
- Ring Strain and Stability: Fused thiophene-pyrazole systems may exhibit greater rigidity compared to pyrano-pyrazole derivatives, influencing binding affinity to biological targets .
Table 1: Core Structure Comparison
Substituent Analysis
Benzodioxin Group
The N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent is shared with ’s pyridine derivative. Benzodioxin’s electron-donating ether groups may enhance solubility and π-stacking interactions compared to simpler aryl groups (e.g., ’s diarylpyrazoles). However, its bulkiness could sterically hinder target binding compared to smaller substituents like methoxy groups .
Carboxamide Linkage
The carboxamide group is a common feature in and compounds. This moiety facilitates hydrogen bonding, critical for receptor interactions. However, the target compound’s linkage to benzodioxin introduces a unique spatial orientation compared to ’s thiazole-linked carboxamide .
Table 2: Substituent Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
